Home > Products > Screening Compounds P120895 > 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
4-methoxy-1H-pyrazolo[3,4-d]pyrimidine - 5399-93-9

4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-407061
CAS Number: 5399-93-9
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structural features, which include a pyrazole ring fused to a pyrimidine system. The presence of a methoxy group at the 4-position enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Source and Classification

The classification of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine falls under the category of heterocyclic compounds, specifically as a pyrazolo derivative. This compound has been synthesized and studied for its potential applications in various therapeutic areas, particularly in oncology and inflammation. Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant biological activities, including inhibition of specific kinases involved in cancer progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available precursors such as 4-aminopyrazole and appropriate carbonyl compounds.
  2. Condensation Reactions: A common method involves the condensation of 4-aminopyrazole with aldehydes or ketones under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine framework.
  3. Functionalization: The introduction of the methoxy group can be achieved through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base .

The reaction conditions (solvent choice, temperature, and reaction time) can significantly affect the yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine can be described as follows:

  • Molecular Formula: C_7H_8N_4O
  • Molecular Weight: Approximately 164.17 g/mol
  • Structural Features: The compound features a pyrazole ring fused to a pyrimidine ring with a methoxy substituent at the 4-position of the pyrazole ring.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine can be attributed to its functional groups:

  1. Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Condensation Reactions: The compound may undergo condensation reactions with various electrophiles to form more complex structures.
  3. Cyclization: Under certain conditions, it can also participate in cyclization reactions leading to new heterocyclic compounds .

These reactions expand its utility in synthesizing novel derivatives with enhanced biological activities.

Mechanism of Action

Process and Data

The mechanism of action for compounds derived from 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine primarily involves their role as inhibitors of specific kinases. For instance:

  • Tyrosine Kinase Inhibition: These compounds have shown efficacy in inhibiting tyrosine kinases such as epidermal growth factor receptor (EGFR) and insulin-like growth factor receptor (IGF1R), which are crucial in cancer signaling pathways .
  • Induction of Apoptosis: By blocking these pathways, they can induce apoptosis in cancer cells, thus exhibiting potential anticancer properties .

Studies utilizing cell line assays have demonstrated that these compounds effectively reduce cell viability and tumor growth in vivo models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties influence the compound's bioavailability and pharmacokinetics in therapeutic applications .

Applications

Scientific Uses

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine has garnered attention for its potential applications in:

  1. Anticancer Therapy: Its derivatives are being explored for their ability to inhibit various cancer cell lines through targeted kinase inhibition.
  2. Anti-inflammatory Agents: Some studies suggest that these compounds may possess anti-inflammatory properties due to their interaction with inflammatory pathways .
  3. Drug Development: The structural similarity to adenosine triphosphate makes it an attractive scaffold for designing new drugs targeting kinases involved in numerous diseases.
Introduction to Pyrazolo[3,4-d]Pyrimidine Scaffold in Medicinal Chemistry

Therapeutic Relevance of Pyrazolo[3,4-d]Pyrimidine Derivatives in Oncology

Pyrazolo[3,4-d]pyrimidine derivatives demonstrate broad-spectrum anticancer activity through targeted inhibition of key oncogenic drivers. Research highlights their potency against diverse cancer cell lines, including non-small cell lung cancer (A549), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG-2). Compound efficacy is quantified through IC₅₀ values spanning nanomolar to micromolar ranges, reflecting significant variations based on substitution patterns. Notable examples include:

Table 1: Anticancer Activities of Select Pyrazolo[3,4-d]Pyrimidine Derivatives

CompoundStructureA549 IC₅₀ (μM)HCT-116 IC₅₀ (μM)Primary Target
12bHydrazone derivative8.2119.56EGFRWT/EGFRT790M
14Thioglycoside analog0.0450.006CDK2/cyclin A2
7Trimethoxybenzylidene<10<10Ki67/Bax/Caspase-3
5iArylidenehydrazinylN/DN/DDual EGFR/VEGFR2

Mechanistically, these compounds induce cell cycle arrest (predominantly at S and G2/M phases), promote mitochondrial apoptosis through Bax/Bcl-2 ratio elevation (up to 8.8-fold), and inhibit critical kinases including EGFR, VEGFR2, and CDK2. The scaffold's ability to overcome resistance mutations—particularly EGFRT790M (IC₅₀ = 0.236 μM for compound 12b)—demonstrates its clinical relevance in addressing therapeutic failures with existing agents. Molecular docking confirms occupation of the adenine binding pocket in kinases through hydrogen bonding with conserved residues like Leu83 (CDK2) and Met793 (EGFR). [1] [3] [4]

Rationale for Targeting 4-Methoxy-1H-Pyrazolo[3,4-d]Pyrimidine in Drug Design

The strategic incorporation of a 4-methoxy substituent profoundly influences the pharmacodynamic and pharmacokinetic profile of pyrazolo[3,4-d]pyrimidine derivatives. This modification serves multiple design objectives:

  • Electron-Donating Effects: The methoxy group (+M effect) modulates electron density across the heterocyclic core, enhancing interactions with electron-deficient regions in kinase ATP pockets. Quantum chemical calculations indicate improved charge transfer capabilities compared to unsubstituted analogs.
  • Hydrophobic Pocket Complementarity: The methyl group provides additional van der Waals interactions within hydrophobic subpockets adjacent to the adenine binding region, as evidenced by docking studies against EGFR and CDK2.
  • Metabolic Stabilization: Methoxy substitution at C4 reduces oxidative metabolism on the pyrimidine ring, potentially improving metabolic stability and plasma half-life.
  • Conformational Steering: Steric effects of the methoxy group restrict rotational freedom of appended aryl groups, pre-organizing the molecule for optimal target engagement.

Computational analyses reveal that 4-methoxy derivatives exhibit superior binding affinities versus chloro or amino analogs. Against Ki67, compound 7 (featuring 3,4,5-trimethoxybenzylidene) demonstrated a docking score of -6.5176, significantly lower than non-methoxy analogs (-4.5039 to -4.4699). Key interactions included hydrogen bonding between the pyrazole nitrogen and Gln248, and arene-H bonding with Glu251. Similarly, against caspase-3, methoxy-substituted compounds engage Arg64 via arene-cation bonding and form water-bridged hydrogen bonds with Arg207—interactions critical for apoptosis induction. [6] [7]

Historical Development and Key Milestones in Pyrazolo[3,4-d]Pyrimidine-Based Therapeutics

The therapeutic evolution of pyrazolo[3,4-d]pyrimidines reflects a convergence of structure-based design and phenotypic screening approaches:

  • 1980s-1990s: Initial exploration focused on purine bioisosteres for antiviral and cardiovascular applications. Seminal work established robust synthetic routes, including the Gould-Jacobs cyclization and Traube synthesis adaptations.
  • Early 2000s: Shift toward kinase inhibition, exemplified by roscovitine analogs (CYC202) featuring 2-(1-hydroxyethylamino)-6-benzylamino-9-isopropylpurine scaffolds. Pyrazolo[3,4-d]pyrimidine emerged as a superior bioisostere due to synthetic accessibility and tunable physicochemical properties.
  • 2010-2015: Proof-of-concept studies validated CDK/EGFR dual inhibition (e.g., compound VII reported in 2015 with submicromolar EGFRWT activity). Structural characterization confirmed binding mode conservation versus purine-based inhibitors.
  • 2018-2022: Rational design addressing resistance mutations yielded third-generation analogs. Compound 12b (2022) demonstrated picomolar EGFRWT inhibition (IC₅₀ = 0.016 μM) with significant activity against EGFRT790M (IC₅₀ = 0.236 μM)—overcoming limitations of earlier TKIs.
  • 2023-Present: Integration of polypharmacology approaches produced dual EGFR/VEGFR2 inhibitors (e.g., 5i; EGFR IC₅₀ = 0.3 μM, VEGFR2 IC₅₀ = 7.60 μM) and exploration of 4-methoxy derivatives to optimize kinase selectivity profiles.

Table 2: Evolution of Key Pyrazolo[3,4-d]Pyrimidine-Based Therapeutics

PhaseRepresentative CompoundKey AdvancementPrimary Application
PreclinicalVIIFirst mutant-selective analogNSCLC with T790M mutation
ClinicalDinaciclibCDK2 inhibition (IC₅₀ = 0.057 μM)Breast cancer
FDA-approvedIbrutinibBTK inhibitionHematologic malignancies
Research5iDual EGFR/VEGFR2 inhibitionSolid tumor suppression

This progression underscores a transition from opportunistic discovery to computationally guided design, leveraging crystallography and molecular modeling to optimize target engagement. Contemporary research prioritizes multi-targeted agents to overcome compensatory pathway activation in resistant cancers. [1] [4] [6]

Properties

CAS Number

5399-93-9

Product Name

4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c1-11-6-4-2-9-10-5(4)7-3-8-6/h2-3H,1H3,(H,7,8,9,10)

InChI Key

HRYFDIMIODFAJD-UHFFFAOYSA-N

SMILES

COC1=NC=NC2=C1C=NN2

Canonical SMILES

COC1=NC=NC2=C1C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.